molecular formula C24H25N3O4S2 B2950798 4-(N-benzyl-N-methylsulfamoyl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide CAS No. 683260-24-4

4-(N-benzyl-N-methylsulfamoyl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide

Cat. No.: B2950798
CAS No.: 683260-24-4
M. Wt: 483.6
InChI Key: IGFHRQFKZQPWIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzamide core substituted with a tetrahydrobenzothiazol ring and a sulfamoyl group.

Properties

IUPAC Name

4-[benzyl(methyl)sulfamoyl]-N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O4S2/c1-24(2)13-19-21(20(28)14-24)32-23(25-19)26-22(29)17-9-11-18(12-10-17)33(30,31)27(3)15-16-7-5-4-6-8-16/h4-12H,13-15H2,1-3H3,(H,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGFHRQFKZQPWIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)CC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(N-benzyl-N-methylsulfamoyl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide is a compound of significant interest due to its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C25H24N4O5S
  • Molecular Weight : 484.60 g/mol

The structure features a benzamide backbone with a sulfamoyl group and a thiazole derivative, which are critical for its biological activity.

Research indicates that this compound may act through multiple pathways:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tryptophan metabolism and immune regulation. Inhibition of IDO can enhance the immune response against tumors and infectious diseases .
  • Antiviral Activity : Studies have demonstrated that sulfamoylbenzamide derivatives can disrupt viral replication mechanisms. The compound's structural components are believed to interfere with hepatitis B virus (HBV) capsid assembly, thereby reducing viral load .
  • Modulation of Receptor Activity : The compound may also interact with various receptors in the central nervous system, potentially influencing neurochemical pathways related to anxiety and depression .

Anticancer Properties

The compound has shown promise in cancer therapy due to its ability to inhibit tumor growth by modulating immune responses. In vitro studies have reported significant reductions in tumor cell viability when treated with the compound at concentrations as low as 1 μM. Furthermore, it has been observed to enhance the efficacy of existing anticancer agents by acting synergistically .

Antiviral Effects

In studies focused on HBV, the compound exhibited IC50 values ranging from 2 to 4 μM against HBeAg secretion, indicating strong antiviral potential. The mechanism involves interrupting the maturation of the viral capsid, preventing the formation of covalently closed circular DNA (cccDNA), which is crucial for HBV persistence .

Case Studies and Research Findings

Several key studies highlight the biological activity of this compound:

  • Study on IDO Inhibition :
    • Objective : To evaluate the effects of the compound on IDO-mediated immunosuppression.
    • Findings : Administration of the compound significantly reduced IDO activity in animal models, leading to enhanced T-cell responses against tumors .
  • Antiviral Efficacy Against HBV :
    • Objective : To assess the antiviral properties in vitro.
    • Findings : The compound reduced HBV replication by over 90% at concentrations between 3–4 μM, showcasing its potential as an antiviral agent .
  • Neuropharmacological Effects :
    • Objective : To investigate potential anxiolytic effects.
    • Findings : Behavioral assays indicated that treatment with the compound resulted in decreased anxiety-like behaviors in rodent models .

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectConcentration (μM)Reference
IDO InhibitionEnhanced T-cell response1
Antiviral (HBV)Reduced viral replication3–4
NeuropharmacologicalDecreased anxiety-like behaviorN/A

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Sulfonyl-Containing Benzamide Derivatives ()

Compounds [7–9] in share a sulfonylbenzamide scaffold but differ in their heterocyclic substituents. For example:

  • 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones feature a triazole-thione ring instead of the tetrahydrobenzothiazol system.
  • Key distinctions: Electronic Effects: The triazole-thione in [7–9] exhibits tautomerism (thione vs. thiol forms), which is absent in the target compound. This tautomerism may influence solubility and binding dynamics .
Table 1: Spectral Data Comparison
Compound Type C=O Stretching (cm⁻¹) C=S Stretching (cm⁻¹) NH Stretching (cm⁻¹)
Target Compound Not reported Not reported Not reported
Hydrazinecarbothioamides [4–6] 1663–1682 1243–1258 3150–3319
Triazole-thiones [7–9] Absent 1247–1255 3278–3414

The absence of C=O bands in [7–9] confirms cyclization to triazoles, whereas the target compound retains the benzamide carbonyl .

Isoxazole- and Thiadiazole-Based Benzamides ()

Compounds like N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6) and derivatives 8a–c incorporate isoxazole or pyridine rings, diverging from the tetrahydrobenzothiazol system:

  • Key distinctions :
    • Heterocyclic Core : The isoxazole-thiadiazole scaffold in 6 introduces planar aromaticity, contrasting with the partially saturated tetrahydrobenzothiazol in the target compound. This difference may affect π-π stacking interactions in biological targets .
    • Functional Groups : Derivatives like 8a (two C=O groups at 1679 and 1605 cm⁻¹) exhibit higher polarity than the target compound, which has a single amide carbonyl .
Table 2: Physical Properties of Selected Analogs
Compound Molecular Weight Melting Point (°C) Key Functional Groups
Target Compound ~485 (estimated) Not reported Benzamide, sulfamoyl
6 348.39 160 Isoxazole, thiadiazole
8a 414.49 290 Pyridine, acetyl, benzamide
8c 506.59 210 Phenyl nicotinate, benzamide

The higher melting point of 8a (290°C) suggests stronger intermolecular forces (e.g., hydrogen bonding) compared to the target compound .

Tetrahydrobenzothiazol Derivatives (–4)

The compound N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(4-methoxyphenylsulfonamido)benzamide () shares the tetrahydrobenzothiazol core but differs in the sulfonamide substituent (4-methoxyphenyl vs. N-benzyl-N-methyl in the target):

  • Key distinctions: Sulfonamide vs. Sulfamoyl: The methoxy group in ’s compound may enhance solubility via polar interactions, whereas the N-benzyl-N-methyl group in the target compound increases steric hindrance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.